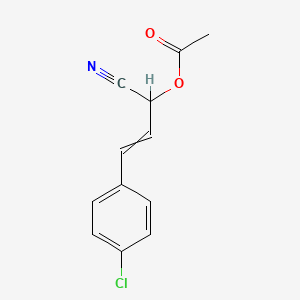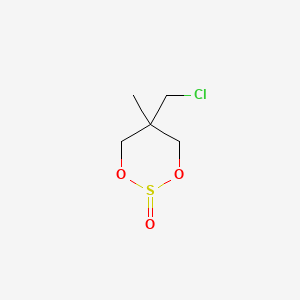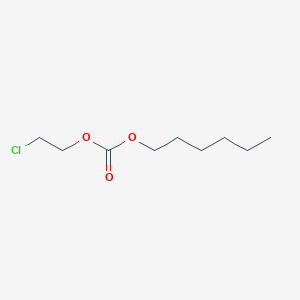
2-Chloroethyl hexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl hexyl carbonate is an organic compound with the molecular formula C9H17ClO3 It is a carbonate ester derived from 2-chloroethanol and hexanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethyl hexyl carbonate can be synthesized through the reaction of 2-chloroethanol with hexanol in the presence of a carbonate source. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl hexyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloroethanol and hexanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted carbonates.
Hydrolysis: 2-Chloroethanol and hexanol.
Oxidation and Reduction: Corresponding carbonates and alcohols.
Applications De Recherche Scientifique
2-Chloroethyl hexyl carbonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: Utilized in the production of polymers and coatings with specific properties.
Industrial Applications: Employed in the manufacture of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloroethyl hexyl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The chloro group also makes it susceptible to substitution reactions, which can be exploited in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles.
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to diverse chemical pathways.
Comparaison Avec Des Composés Similaires
2-Chloroethyl hexyl carbonate can be compared with other similar compounds such as:
2-Chloroethyl ethyl carbonate: Similar reactivity but different alkyl chain length.
2-Chloroethyl methyl carbonate: Shorter alkyl chain, leading to different physical properties.
Hexyl carbonate: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness: The presence of both the chloro group and the hexyl chain in this compound provides a unique combination of reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
83498-71-9 |
|---|---|
Formule moléculaire |
C9H17ClO3 |
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
2-chloroethyl hexyl carbonate |
InChI |
InChI=1S/C9H17ClO3/c1-2-3-4-5-7-12-9(11)13-8-6-10/h2-8H2,1H3 |
Clé InChI |
JWJZZDQNTHWDTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



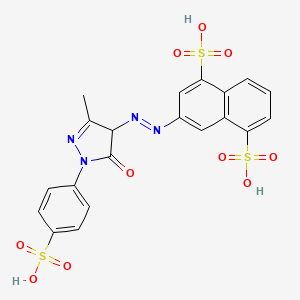
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
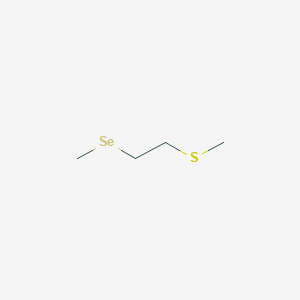
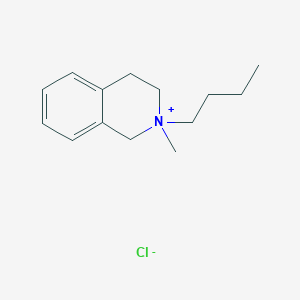
silane](/img/structure/B14416372.png)

![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
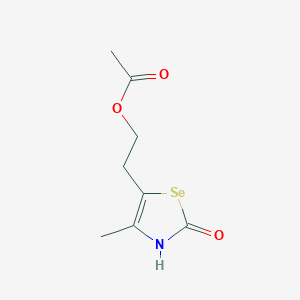
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
